(Z)-methyl 2-(2-((4-isopropoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
This compound is a benzothiazole derivative featuring a sulfamoyl group at the 6-position, an imino-linked 4-isopropoxybenzoyl moiety, and a methyl acetate substituent. Its Z-configuration (syn-periplanar arrangement of the imino group relative to the benzothiazole core) is critical for its stereochemical and biological properties. Structural analogs of this compound are often explored in pharmaceutical and agrochemical research due to their diverse biological activities, including enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
methyl 2-[2-(4-propan-2-yloxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S2/c1-12(2)29-14-6-4-13(5-7-14)19(25)22-20-23(11-18(24)28-3)16-9-8-15(31(21,26)27)10-17(16)30-20/h4-10,12H,11H2,1-3H3,(H2,21,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWBRLWVKABYRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-methyl 2-(2-((4-isopropoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex molecule that incorporates various functional groups, suggesting potential biological activity. This article explores its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be dissected into several key components:
- Thiazole Ring : Known for its role in various bioactive compounds.
- Sulfamoyl Group : Often associated with antibacterial and anti-inflammatory properties.
- Isopropoxybenzoyl Group : May contribute to lipophilicity and enhance membrane permeability.
Molecular Formula
The molecular formula for this compound is .
Physical Properties
- Molecular Weight : 364.43 g/mol
- Melting Point : Not specified in the available literature.
Pharmacological Properties
-
Anticancer Activity
- Preliminary studies indicate that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, related thiazole compounds have shown efficacy against various cancer cell lines, such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) with IC50 values ranging from 6.46 to 6.56 µM .
- Antimicrobial Activity
- Acetylcholinesterase Inhibition
The biological activity of this compound may involve:
- Enzyme Inhibition : By binding to active sites of enzymes like acetylcholinesterase, it may prevent the breakdown of acetylcholine, enhancing cholinergic signaling.
- Cell Cycle Arrest : Similar thiazole compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of a series of thiazole derivatives, including the target compound's analogs. The results indicated that these compounds could inhibit cell proliferation in breast and gastric cancer cell lines significantly.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MDA-MB-231 | 6.46 |
| B | NUGC-3 | 6.56 |
Study 2: Acetylcholinesterase Inhibition
In another investigation focused on Alzheimer’s disease treatment, various benzothiazole derivatives were tested for their ability to inhibit acetylcholinesterase.
| Compound | IC50 (µM) |
|---|---|
| C | 2.7 |
| D | 5.0 |
These findings highlight the potential therapeutic applications of this compound in neurodegenerative diseases and cancer therapy.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to (Z)-methyl 2-(2-((4-isopropoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate exhibit a range of biological activities:
- Antibacterial Properties : The benzothiazole ring is a common scaffold in antibacterial agents. This compound may target bacterial pathways effectively, warranting empirical testing for its antibacterial efficacy.
- Anti-inflammatory Effects : The presence of the sulfonamide group suggests potential anti-inflammatory activity, as sulfonamides are known for such pharmacological properties.
- Antifungal Activities : Similar compounds have demonstrated antifungal effects, indicating that this compound could also be explored for such applications.
Synthesis and Modification
The synthesis of this compound typically involves multi-step synthetic pathways. These pathways allow for the introduction of various functional groups that can enhance the compound's biological activity and specificity.
Potential Applications
The potential applications of this compound can be categorized into several key areas:
| Application Area | Description |
|---|---|
| Pharmaceuticals | Development of new antibacterial and anti-inflammatory drugs. |
| Agriculture | Potential use as a pesticide or fungicide due to antifungal properties. |
| Biochemical Research | Studies on enzyme interactions and biological pathways involving thiazole derivatives. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Findings:
Bioactivity and Substituent Effects :
- The 4-isopropoxybenzoyl group in the target compound improves membrane permeability compared to the 4-chlorobenzoyl analog, which may enhance bioavailability in vivo .
- The sulfamoyl group (common to both benzothiazole derivatives) confers solubility in polar solvents, whereas the triazine-based sulfonyl-carbamate in metsulfuron methyl enhances herbicidal specificity .
Stereochemical Influence: The Z-configuration in the target compound likely stabilizes intramolecular hydrogen bonding between the imino group and the sulfamoyl oxygen, a feature absent in non-planar analogs like thiazole derivatives .
Synthetic Challenges: The synthesis of the target compound requires precise control over imino group geometry (Z vs. E), whereas simpler analogs (e.g., metsulfuron methyl) are more straightforward to produce due to their rigid triazine cores .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Z)-methyl 2-(2-((4-isopropoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate?
- Methodological Answer : The compound's synthesis likely involves multi-step reactions, starting with the preparation of the benzothiazole core. A similar approach is described for imidazothiazole derivatives, where aminothiazole intermediates are functionalized via nucleophilic substitution or condensation reactions with carbonyl-containing reagents (e.g., substituted benzoyl chlorides) . Key steps include:
- Thiazole ring formation : Use of 2-aminothiazole derivatives as starting materials.
- Imination : Reaction with 4-isopropoxybenzoyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the imino group.
- Sulfamoylation : Sulfur trioxide or sulfamoyl chloride may be employed for introducing the -SO₂NH₂ group at the 6-position.
- Esterification : Final coupling of the acetic acid moiety via methyl esterification.
- Validation : Monitor reaction progress via TLC or HPLC, and confirm structural integrity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
Q. How can the stereochemical configuration (Z/E) of the imino group be determined experimentally?
- Methodological Answer : The (Z)-configuration can be confirmed via:
- X-ray crystallography : Resolve the crystal structure using programs like SHELXL for refinement .
- NOESY NMR : Detect spatial proximity between the imino proton and adjacent substituents (e.g., sulfamoyl or isopropoxy groups).
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values for Z vs. E isomers.
Advanced Research Questions
Q. How should researchers address contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies may arise from assay-specific factors (e.g., solubility, metabolic stability). Mitigation strategies include:
- Orthogonal assays : Validate activity in cell-free (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) systems.
- Solubility optimization : Use co-solvents (DMSO ≤0.1%) or formulate as nanoparticles if aggregation occurs .
- Metabolite profiling : Identify degradation products via LC-MS to rule out off-target effects.
Q. What computational methods are suitable for predicting the compound’s binding affinity to target proteins?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations:
- Docking : Prioritize binding poses using the sulfamoyl and benzothiazole moieties as pharmacophores.
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability.
- Free energy calculations : Apply MM-PBSA/GBSA to quantify ΔG binding .
- Validation : Cross-check with experimental SPR or ITC data for affinity validation.
Q. How can the stability of the sulfamoyl group be optimized under physiological conditions?
- Methodological Answer : The -SO₂NH₂ group is prone to hydrolysis. Strategies to enhance stability:
- Structural modification : Introduce electron-withdrawing groups (e.g., fluorine) at the benzothiazole 4-position to reduce nucleophilic attack.
- Formulation : Encapsulate in liposomes or cyclodextrins to shield the sulfamoyl group .
- pH profiling : Conduct accelerated stability studies (40°C, 75% RH) across pH 1–10 to identify degradation thresholds .
Experimental Design & Data Analysis
Q. What experimental controls are critical for assessing the compound’s off-target effects in kinase inhibition studies?
- Methodological Answer : Include:
- Positive controls : Known inhibitors (e.g., staurosporine for broad-spectrum kinase inhibition).
- Negative controls : DMSO vehicle and inactive structural analogs (e.g., des-sulfamoyl variant).
- Counter-screens : Test against unrelated enzymes (e.g., phosphatases) to confirm selectivity.
Q. How can researchers resolve crystallographic disorder in the isopropoxy group during X-ray structure determination?
- Methodological Answer :
- Data collection : Collect high-resolution data (≤1.0 Å) to resolve overlapping electron densities.
- Refinement : Apply SHELXL’s PART and SUMP instructions to model disorder, with occupancy refinement constrained to 50:50 or 60:40 splits .
- Validation : Check R-factors and omit maps to ensure model accuracy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
